1-Méthylimidazole

Vue d'ensemble

Description

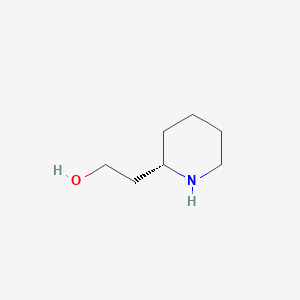

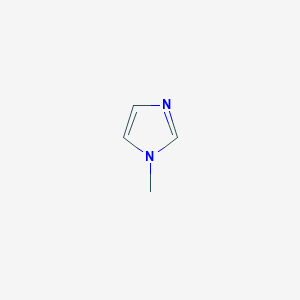

C'est un dérivé important de l'imidazole, caractérisé par la substitution d'un groupe méthyle à l'atome d'azote du cycle imidazole . Ce composé est un liquide incolore avec une odeur d'amine et est miscible à l'eau . Il est largement utilisé comme solvant spécialisé, base et précurseur de certains liquides ioniques .

Applications De Recherche Scientifique

1-Methylimidazole has a wide range of scientific research applications :

Chemistry: It is used as a precursor for the synthesis of pyrrole-imidazole polyamides and ionic liquids. It is also used as a catalyst in various organic reactions, including esterification, transesterification, and polymerization.

Biology: It is used to mimic aspects of diverse imidazole-based biomolecules and can selectively bind specific sequences of double-stranded DNA by intercalating in a sequence-dependent manner.

Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Industry: It is used as a resin curing agent, adhesive, and in the production of diethoxyphenylphosphine.

Mécanisme D'action

Target of Action

1-Methylimidazole is an aromatic heterocyclic organic compound . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine . The primary targets of 1-Methylimidazole are Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum .

Mode of Action

It is known that the compound interacts with its targets, potentially influencing their function

Result of Action

It is known that 1-methylimidazole and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules . It is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides . These polymers can selectively bind specific sequences of double-stranded DNA by intercalating in a sequence-dependent manner .

Action Environment

The action, efficacy, and stability of 1-Methylimidazole can be influenced by environmental factors. For instance, it is known that 1-Methylimidazole is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . Its melting point is significantly lower due to methylation, which makes 1-Methylimidazole a useful solvent . .

Analyse Biochimique

Biochemical Properties

1-Methylimidazole interacts with certain proteins such as Myoglobin and Sensor protein FixL

Cellular Effects

The cellular effects of 1-Methylimidazole are not well-documented. Related compounds have been studied for their effects on cells. For instance, a study on ruthenium (II) methylimidazole complexes showed that these complexes exhibited moderate antitumor activity against various human cancer cells .

Molecular Mechanism

It is known that with the N-methyl group, this particular derivative of imidazole cannot tautomerize . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1-Methylimidazole in laboratory settings. It is known that 1-Methylimidazole has a melting point of -6 °C and a boiling point of 198 °C, indicating its stability over a wide temperature range .

Metabolic Pathways

The metabolic pathways involving 1-Methylimidazole are not well-documented. It is known that 1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol .

Subcellular Localization

A study on a related compound, a ruthenium (II) methylimidazole complex, showed that the complex predominantly accumulated in the mitochondria and cytoplasm .

Méthodes De Préparation

Le 1-méthylimidazole est principalement préparé par deux voies industrielles :

Méthylation acido-catalysée de l'imidazole par le méthanol : Cette méthode implique la méthylation de l'imidazole sur l'azote de type pyridine et la déprotonation subséquente.

Réaction de Radziszewski : Cette méthode implique la réaction du glyoxal, du formaldéhyde et d'un mélange d'ammoniac et de méthylamine pour produire du this compound.

À l'échelle du laboratoire, le this compound peut être synthétisé en déprotonant d'abord l'imidazole pour former un sel de sodium suivi d'une méthylation .

Analyse Des Réactions Chimiques

Le 1-méthylimidazole subit divers types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de l'imidazole N-oxyde.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe méthyle peut être remplacé par d'autres substituants.

Alkylation : Il peut être alkylé pour former des sels d'imidazole dialkylés.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des bases fortes comme l'hydroxyde de sodium, des halogénoalcanes pour l'alkylation et des oxydants pour les réactions d'oxydation. Les principaux produits formés à partir de ces réactions comprennent les imidazoles substitués et les dérivés de l'imidazole N-oxyde .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de polyamides pyrrole-imidazole et de liquides ioniques. Il est également utilisé comme catalyseur dans diverses réactions organiques, notamment l'estérification, la transestérification et la polymérisation.

Biologie : Il est utilisé pour imiter des aspects de diverses biomolécules à base d'imidazole et peut se lier sélectivement à des séquences spécifiques d'ADN double brin en s'intercalant de manière dépendante de la séquence.

Médecine : Il est utilisé dans la synthèse de produits pharmaceutiques et comme intermédiaire en synthèse organique.

Industrie : Il est utilisé comme agent de durcissement de résine, adhésif et dans la production de diéthoxyphénylphosphine.

5. Mécanisme d'action

Le mécanisme par lequel le this compound exerce ses effets implique sa faible basicité et sa capacité à former des liaisons hydrogène . Il peut agir comme un ligand, se liant aux ions métalliques et formant des complexes qui peuvent catalyser diverses réactions chimiques. Dans les systèmes biologiques, il peut imiter le comportement des biomolécules à base d'imidazole, interagissant avec les acides nucléiques et les protéines .

Comparaison Avec Des Composés Similaires

Le 1-méthylimidazole est similaire à d'autres dérivés de méthylimidazole, tels que le 2-méthylimidazole et le 4-méthylimidazole . il est unique dans son motif de substitution spécifique à l'atome d'azote, ce qui affecte ses propriétés chimiques et sa réactivité. Par exemple :

2-Méthylimidazole : Substitution en position 2 du cycle imidazole.

4-Méthylimidazole : Substitution en position 4 du cycle imidazole, qui est chimiquement distincte mais facilement interconvertible avec le 5-méthylimidazole.

Ces différences de motifs de substitution se traduisent par des variations de leur basicité, de leurs points de fusion et de leur réactivité, ce qui rend chaque composé adapté à différentes applications.

Propriétés

IUPAC Name |

1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTWTZJPVLRJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Record name | 1-methylimidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-methylimidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052291 | |

| Record name | 1-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellow hygroscopic liquid; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.47 [mmHg] | |

| Record name | 1-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-47-7 | |

| Record name | 1-Methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4617QS63Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.